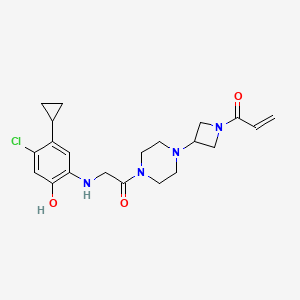

K-Ras G12C-IN-2

Description

Propriétés

IUPAC Name |

1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHUJAPYGTUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

K-Ras G12C-IN-2: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of small molecules capable of directly targeting the notoriously "undruggable" KRAS oncogene has marked a pivotal moment in cancer therapy. Among the various KRAS mutations, the G12C substitution has proven to be a particularly tractable target due to the presence of a cysteine residue that can be exploited for covalent inhibition. This technical guide provides an in-depth overview of the discovery and synthesis of K-Ras G12C-IN-2, an irreversible covalent inhibitor of K-Ras G12C. Sourced from patent literature, this document will detail its mechanism of action, synthesis pathway, and the key experimental methodologies used to characterize such inhibitors.

K-Ras G12C Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. In its active state, KRAS is bound to GTP, while in its inactive state, it is bound to GDP. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active state and aberrant downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades. This compound and other similar covalent inhibitors function by binding to the inactive, GDP-bound state of the K-Ras G12C mutant protein, thereby preventing its reactivation and subsequent downstream signaling.

Discovery and Synthesis of this compound

This compound is identified as compound V-35 in the patent WO2014152588A1. The discovery of this class of inhibitors stemmed from the identification of a cryptic pocket (Switch-II pocket) on the surface of the K-Ras G12C protein that is accessible in the GDP-bound state. The synthesis of this compound involves a multi-step process, which is typical for complex small molecule inhibitors.

While specific quantitative data for this compound is not publicly available in peer-reviewed literature, the following table presents representative data for other well-characterized covalent K-Ras G12C inhibitors to provide context for the expected potency and activity of this class of compounds.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Sotorasib (AMG 510) | K-Ras G12C | Cell-based pERK inhibition | 12 | [Canon et al., 2019] |

| Adagrasib (MRTX849) | K-Ras G12C | Cell-based pERK inhibition | 7 | [Hallin et al., 2020] |

| ARS-1620 | K-Ras G12C | Cell Viability (H358 cells) | 320 | [Ostrem et al., 2016] |

Table 1: Representative Biological Activity of Covalent K-Ras G12C Inhibitors.

The synthesis of this compound, as inferred from related compounds in the patent, likely follows a convergent synthesis strategy.

Experimental Protocols

The characterization of K-Ras G12C inhibitors like this compound involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays

1. Nucleotide Exchange Assay: This assay measures the ability of the inhibitor to lock K-Ras G12C in the GDP-bound state by preventing the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP).

-

Protocol:

-

Recombinant K-Ras G12C protein is pre-incubated with the inhibitor at various concentrations.

-

The nucleotide exchange reaction is initiated by the addition of a fluorescent GTP analog and a guanine nucleotide exchange factor (GEF), such as SOS1.

-

The fluorescence signal is monitored over time. A decrease in the rate of fluorescence increase indicates inhibition of nucleotide exchange.

-

2. Covalent Modification Assay (Mass Spectrometry): This assay directly confirms the covalent binding of the inhibitor to the cysteine residue of K-Ras G12C.

-

Protocol:

-

Recombinant K-Ras G12C protein is incubated with the inhibitor.

-

The protein-inhibitor complex is analyzed by mass spectrometry to detect the mass shift corresponding to the covalent adduction of the inhibitor.

-

Cellular Assays

1. pERK Inhibition Assay (Western Blot or ELISA): This assay measures the ability of the inhibitor to block the downstream signaling of K-Ras G12C in cancer cells.

-

Protocol:

-

K-Ras G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with the inhibitor at various concentrations.

-

Cell lysates are collected, and the levels of phosphorylated ERK (pERK) and total ERK are measured by Western blot or ELISA. A dose-dependent decrease in the pERK/total ERK ratio indicates target engagement and pathway inhibition.

-

2. Cell Viability Assay: This assay determines the anti-proliferative effect of the inhibitor on cancer cells.

-

Protocol:

-

K-Ras G12C mutant and wild-type cell lines are seeded in multi-well plates and treated with the inhibitor at a range of concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin or a luciferase-based assay (e.g., CellTiter-Glo).

-

The IC50 value, representing the concentration of inhibitor required to inhibit cell growth by 50%, is calculated.

-

In Vivo Models

1. Xenograft Models: Human cancer cell lines with the K-Ras G12C mutation (e.g., MIA PaCa-2, NCI-H358) are implanted into immunocompromised mice. The mice are then treated with the inhibitor, and tumor growth is monitored over time to assess efficacy.

2. Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the K-Ras G12C mutation in specific tissues, leading to the development of spontaneous tumors. These models provide a more physiologically relevant system to evaluate the therapeutic effects of K-Ras G12C inhibitors.

Conclusion

This compound represents an important tool compound in the ongoing effort to develop effective therapies against KRAS-mutant cancers. Its covalent mechanism of action provides a clear rationale for its potent and selective inhibition of the K-Ras G12C oncoprotein. The synthesis and experimental protocols outlined in this guide provide a framework for the discovery and characterization of this and other next-generation KRAS inhibitors. Further public disclosure of quantitative biological data for this compound will be crucial for a comprehensive understanding of its therapeutic potential.

An In-depth Technical Guide to the Mechanism of Action of K-Ras G12C Covalent Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of covalent inhibitors targeting the K-Ras G12C mutation represents a landmark achievement in oncology, transforming a previously "undruggable" target into a clinically validated one. This guide provides a detailed technical overview of the mechanism of action of this class of inhibitors, using the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849) as primary examples. While the specific compound "K-Ras G12C-IN-2" is not publicly documented, the principles and methodologies described herein are representative of the core mechanism for all inhibitors in this class. This document outlines the molecular basis of their inhibitory action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental frameworks.

The K-Ras G12C Mutation and Its Role in Oncogenesis

The KRAS gene encodes a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. In its active state, K-Ras is bound to guanosine triphosphate (GTP), allowing it to interact with and activate downstream effector proteins such as RAF, PI3K, and RAL-GDS. The intrinsic GTPase activity of K-Ras, which is accelerated by GTPase-activating proteins (GAPs), hydrolyzes GTP to guanosine diphosphate (GDP), rendering the protein inactive. Guanine nucleotide exchange factors (GEFs), such as SOS1, facilitate the exchange of GDP for GTP, thereby reactivating K-Ras.

The G12C mutation results from a glycine-to-cysteine substitution at codon 12. This mutation impairs the ability of GAPs to stimulate GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of K-Ras.[1] This constitutive activation of K-Ras drives uncontrolled downstream signaling, leading to oncogenic cell growth and survival.

Core Mechanism of Action of K-Ras G12C Covalent Inhibitors

K-Ras G12C inhibitors are small molecules designed to specifically and covalently bind to the mutant cysteine residue at position 12.[2] A key feature of their mechanism is the selective targeting of the inactive, GDP-bound state of K-Ras G12C.[3]

The core mechanism can be summarized in the following steps:

-

State-Dependent Binding: The inhibitors are designed to recognize and bind to a cryptic pocket, termed the Switch-II pocket (S-IIP), which is accessible only when K-Ras G12C is in its inactive, GDP-bound conformation.[2]

-

Covalent Bond Formation: Once non-covalently bound within the S-IIP, an electrophilic "warhead" on the inhibitor (commonly an acrylamide) is positioned to react with the nucleophilic thiol group of the Cysteine-12 residue. This forms an irreversible covalent bond.

-

Trapping in the Inactive State: The covalent modification of Cys12 locks the K-Ras G12C protein in its inactive, GDP-bound state.[3]

-

Inhibition of Nucleotide Exchange: This locked conformation prevents the interaction of K-Ras G12C with GEFs like SOS1, thereby inhibiting the exchange of GDP for GTP and preventing reactivation of the oncoprotein.[4]

-

Suppression of Downstream Signaling: By depleting the pool of active, GTP-bound K-Ras G12C, the inhibitors effectively shut down the aberrant downstream signaling through the MAPK (RAF-MEK-ERK) and other effector pathways, leading to an anti-proliferative effect in cancer cells.

Quantitative Data for Representative K-Ras G12C Inhibitors

The following tables summarize key in vitro efficacy data for Sotorasib (AMG 510) and Adagrasib (MRTX849).

Table 1: Biochemical and Cellular Activity of Sotorasib (AMG 510)

| Assay Type | Cell Line | Parameter | Value (µM) | Reference(s) |

| Cellular p-ERK Inhibition | MIA PaCa-2 | IC50 (2h) | 0.22 | [5] |

| Cell Viability | NCI-H358 | IC50 (72h) | ~0.006 | [6][7] |

| MIA PaCa-2 | IC50 (72h) | ~0.009 | [6][7] | |

| Various KRAS G12C lines | IC50 (72h) | 0.004 - 0.032 | [8][9] | |

| Non-KRAS G12C lines | IC50 (72h) | >7.5 | [6][8] |

Table 2: Biochemical and Cellular Activity of Adagrasib (MRTX849)

| Assay Type | Cell Line/Format | Parameter | Value (nM) | Reference(s) |

| Biochemical Inhibition | N/A | IC50 | 5 | [10] |

| Cell Viability (2D) | Various KRAS G12C lines | IC50 | 10 - 973 | [11][12][13] |

| Cell Viability (3D) | Various KRAS G12C lines | IC50 | 0.2 - 1042 | [11][12][13] |

| RAS-GTP Pulldown | NCI-H358 | IC50 (2h) | 78 | [1] |

| Binding Affinity (Kd) | KRAS(WT) | Kd | 780 | [4] |

Detailed Experimental Protocols

TR-FRET Assay for K-Ras G12C Nucleotide Exchange

This assay measures the ability of an inhibitor to lock K-Ras G12C in the GDP-bound state by preventing SOS1-mediated nucleotide exchange.

Principle: GDP-bound K-Ras G12C does not interact with the RAS-binding domain (RBD) of cRAF. The addition of SOS1 and excess GTP promotes the exchange of GDP for GTP, activating K-Ras G12C and enabling its binding to a fluorescently labeled cRAF-RBD. This binding brings a donor and acceptor fluorophore into proximity, generating a FRET signal. Inhibitors that prevent nucleotide exchange will result in a decreased FRET signal.[14]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.

-

Prepare a 5X stock of the test inhibitor in DMSO.

-

Dilute GDP-loaded His-tagged K-Ras G12C protein to 3 ng/µL in assay buffer.

-

Dilute GST-tagged SOS1 to 120 ng/µL in assay buffer.

-

Prepare a 10 mM GTP solution.

-

Dilute Tb-labeled anti-His antibody (donor) and d2-labeled anti-GST antibody (acceptor) in FRET detection buffer.

-

-

Assay Procedure (384-well plate):

-

Add 2 µL of 5X test inhibitor or DMSO (control) to the appropriate wells.

-

Add 4 µL of diluted GDP-loaded K-Ras G12C to each well.

-

Incubate for 30 minutes at room temperature.

-

Prepare a GTP/SOS1 mix (1 µL of diluted SOS1 + 1 µL of 10 mM GTP per well).

-

Initiate the exchange reaction by adding 2 µL of the GTP/SOS1 mix to each well. For "no exchange" controls, add 2 µL of assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of the donor/acceptor antibody mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 620 nm for donor and 665 nm for acceptor).

-

-

Data Analysis:

-

Calculate the FRET ratio (665 nm emission / 620 nm emission).

-

Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for Phospho-ERK (p-ERK)

This assay assesses the functional consequence of K-Ras G12C inhibition by measuring the phosphorylation status of a key downstream effector, ERK.

Principle: Inhibition of K-Ras G12C should lead to a decrease in the phosphorylation of MEK and its substrate ERK. This can be detected by Western blotting using antibodies specific for the phosphorylated forms of these proteins.

Protocol:

-

Cell Culture and Treatment:

-

Seed K-Ras G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the K-Ras G12C inhibitor for the desired time (e.g., 2, 24, or 72 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells on ice with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK (e.g., Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15][16]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-ERK signal to the total ERK signal and/or the loading control.

-

Express the results as a percentage of the vehicle control.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures the anti-proliferative effect of K-Ras G12C inhibitors on cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol:

-

Cell Seeding:

-

Trypsinize and count K-Ras G12C mutant cells.

-

Seed the cells in a 96-well white-walled, clear-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the K-Ras G12C inhibitor in culture medium.

-

Add the desired concentrations of the inhibitor to the wells. Include a DMSO vehicle control.

-

Incubate the plate for 72 hours (or the desired time point) at 37°C in a humidified incubator.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the percent viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

K-Ras Signaling Pathway and Inhibition

Caption: K-Ras signaling pathway and the mechanism of covalent inhibitor action.

Experimental Workflow for p-ERK Western Blot

Caption: A typical experimental workflow for assessing p-ERK inhibition.

Logical Relationship of Inhibitor Action

Caption: Logical flow of the covalent inhibitor's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 8. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 9. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xcessbio.com [xcessbio.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Structural Biology of K-Ras G12C Covalent Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology governing the interaction between the oncogenic K-Ras G12C mutant and its covalent inhibitors. While specific public data for a compound designated "K-Ras G12C-IN-2" is not available, this document will focus on the well-characterized principles of this drug class, using data from extensively studied inhibitors such as Sotorasib (AMG510) and Adagrasib (MRTX849) as illustrative examples. We will delve into the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize complex pathways and workflows.

The K-Ras Signaling Pathway

The KRAS gene encodes the K-Ras protein, a small GTPase that functions as a molecular switch in cellular signaling.[1][2] As part of the RAS/MAPK pathway, K-Ras relays extracellular signals to the nucleus, thereby regulating critical cellular processes like proliferation, differentiation, and survival.[1][3][4]

The activity of K-Ras is tightly controlled by its nucleotide-bound state. It is 'ON' when bound to guanosine triphosphate (GTP) and 'OFF' when bound to guanosine diphosphate (GDP).[2][3][5] The transition between these states is regulated by two main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins, such as SOS1, promote the release of GDP, allowing GTP to bind and activate K-Ras.[5]

-

GTPase Activating Proteins (GAPs): These proteins enhance the intrinsic GTPase activity of K-Ras, accelerating the hydrolysis of GTP to GDP and thus inactivating the protein.[3]

Oncogenic mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the ability of K-Ras to hydrolyze GTP, leading to a constitutively active state and uncontrolled downstream signaling, which drives tumor growth.[6][7][8] The primary downstream effector pathways include the RAF-MEK-ERK and the PI3K-AKT-mTOR cascades.[3][4][5]

Mechanism of K-Ras G12C Covalent Inhibition

The G12C mutation introduces a reactive cysteine residue that has become the primary target for a new class of covalent inhibitors.[6][9] These drugs operate through a unique mechanism:

-

State-Dependent Binding: The inhibitors are designed to specifically recognize and bind to K-Ras G12C when it is in the inactive, GDP-bound state.[10][11][12]

-

Allosteric Pocket Formation: The binding occurs in a previously unrecognized, transiently available allosteric pocket located beneath the effector-binding Switch-II region (S-IIP).[6][7][13]

-

Covalent Bond Formation: Once non-covalently bound within the S-IIP, an electrophilic "warhead" on the inhibitor (commonly an acrylamide) is positioned to form an irreversible covalent bond with the thiol group of the mutant Cysteine-12.[6][9]

-

Trapping the Inactive State: This covalent modification locks K-Ras G12C in its inactive conformation.[13][14] It disrupts the protein's ability to interact with GEFs like SOS1, thereby preventing its reloading with GTP.[15] Furthermore, the conformational changes induced by the inhibitor impair the binding of downstream effectors like RAF kinase.[6][7]

By trapping the oncoprotein in an 'off' state, these inhibitors effectively shut down the aberrant downstream signaling that drives cancer cell proliferation.

Quantitative Data for Representative K-Ras G12C Inhibitors

The efficacy of covalent inhibitors is characterized by several key parameters: their reversible binding affinity (Ki or KD), the rate of covalent bond formation (kinact), and the overall inactivation efficiency (kinact/Ki). Cellular activity is typically measured by the half-maximal inhibitory concentration (IC50).

| Parameter | Sotorasib (AMG510) | Adagrasib (MRTX849) | Divarasib | ARS-853 | Reference Compound 1 |

| Binding Affinity (KD) | ~10 µM (for binding event) | - | - | 36.0 ± 0.7 μM | - |

| Inactivation Efficiency (kinact/Ki) | - | - | Enhanced covalent target engagement | - | 501 M–1 s–1 |

| Cellular Potency (IC50) | - | 4.7 nM (MIAPACA2 cells) | - | - | - |

| PDB ID | 7JRP | 6UT0 | 8S9H | 5F2E | - |

| Reference(s) | [13][16] | [10] | [17] | [13][18][19] | [9] |

Note: Direct comparative data is often limited by differing experimental conditions across publications. The table summarizes available data points from the search results.

Experimental Protocols

The structural and functional characterization of K-Ras G12C inhibitors relies on a suite of biophysical and biochemical techniques.

A general protocol for obtaining recombinant K-Ras G12C for in vitro studies involves:

-

Cloning: The human K-Ras gene (residues 1-166 or similar constructs) with the G12C mutation is cloned into an expression vector (e.g., pET-28a) with an N-terminal His-tag for purification.[20]

-

Expression: The plasmid is transformed into E. coli cells (e.g., BL21(DE3)). Protein expression is induced with IPTG at a reduced temperature (e.g., 18-30°C) to improve protein solubility.[21]

-

Lysis & Purification: Cells are harvested and lysed. The protein is purified from the cleared lysate using Ni-NTA affinity chromatography.[20]

-

Tag Cleavage: The His-tag is often removed by protease cleavage (e.g., thrombin) followed by a second Ni-NTA column pass to separate the tagless protein.[20]

-

Nucleotide Loading: The purified protein is loaded with the desired nucleotide (typically GDP) by incubation with a molar excess of the nucleotide in the presence of a chelating agent like EDTA to facilitate exchange, followed by the addition of excess MgCl2 to lock the nucleotide in place.

-

Final Purification: A final size-exclusion chromatography step is used to obtain a highly pure and homogenous protein sample for downstream applications.[15]

Determining the high-resolution structure of the K-Ras G12C-inhibitor complex is crucial for understanding the binding mode.

-

Complex Formation: Purified, GDP-loaded K-Ras G12C is incubated with a molar excess of the covalent inhibitor to ensure complete adduction. The formation of the covalent complex is verified by mass spectrometry.

-

Crystallization: The protein-inhibitor complex is concentrated and used in crystallization screening trials. The hanging drop vapor diffusion method is commonly employed, where the protein complex is mixed with a reservoir solution containing precipitants (e.g., PEG, salts).[15] For example, one condition reported for a K-Ras G12C complex involved 5% PEG400, 2 M (NH4)2SO4, and 0.1 M HEPES pH 7.5.[15]

-

Data Collection: Crystals are cryoprotected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[18]

-

Structure Solution and Refinement: The structure is solved using molecular replacement with a known K-Ras structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates.[8][18]

SPR is a powerful technique for measuring the kinetics of both the reversible binding and the covalent reaction.

-

Chip Preparation: K-Ras G12C protein is immobilized on a sensor chip surface. A common method is to use a biotinylated version of K-Ras which can be captured on a streptavidin-coated chip.[20]

-

Binding Analysis: The inhibitor (analyte) is flowed over the chip surface at various concentrations. The change in the refractive index at the surface, measured in response units (RU), is monitored in real-time.

-

Kinetic Parameter Determination:

-

Reversible Binding (kon, koff, KD): The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.[22]

-

Covalent Inactivation (kinact/Ki): For covalent inhibitors, a two-step reaction model is used. The data is analyzed to determine the inactivation efficiency (kinact/Ki), which represents the overall rate of covalent modification.[20][22] This provides a more accurate measure of potency for irreversible inhibitors than a simple IC50.[20]

-

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digital.csic.es [digital.csic.es]

- 13. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 16. researchgate.net [researchgate.net]

- 17. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Effects of K-Ras G12C Inhibitors on Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. However, the development of covalent inhibitors specifically targeting the cysteine residue in the K-Ras G12C mutant protein has marked a paradigm shift in precision oncology. These inhibitors bind to the inactive, GDP-bound state of K-Ras G12C, trapping it in this conformation and thereby preventing its interaction with downstream effectors. This guide provides an in-depth overview of the cellular effects of K-Ras G12C inhibitors on key signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

While this guide focuses on the general class of K-Ras G12C inhibitors, it is important to note that a specific inhibitor designated as "K-Ras G12C-IN-2" was not prominently identified in the surveyed literature. The data and methodologies presented here are based on well-characterized K-Ras G12C inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849).

Core Mechanism of Action

K-Ras G12C inhibitors are allosteric, covalent inhibitors that specifically and irreversibly bind to the mutant cysteine at position 12. This covalent modification occurs within a pocket (the Switch-II pocket) that is accessible only when K-Ras G12C is in its inactive, GDP-bound state. By trapping the protein in this inactive conformation, these inhibitors prevent the exchange of GDP for GTP, which is a critical step for K-Ras activation. Consequently, the interaction of K-Ras G12C with its downstream effector proteins is blocked, leading to the suppression of oncogenic signaling.

Impact on Key Signaling Pathways

The primary consequence of K-Ras G12C inhibition is the downregulation of two major signaling cascades that are crucial for cancer cell proliferation, survival, and growth: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[1]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates a wide range of cellular processes. Constitutive activation of this pathway, driven by mutant K-Ras, is a hallmark of many cancers.

K-Ras G12C inhibitors effectively suppress this pathway by preventing the activation of RAF kinases by K-Ras. This leads to a subsequent reduction in the phosphorylation and activation of MEK and ERK.[2] The inhibition of ERK phosphorylation (p-ERK) is a key biomarker for the target engagement and efficacy of K-Ras G12C inhibitors.[3]

References

- 1. KRAS G12C Preclinical Assay Platform | ChemPartner [chempartner.com]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of K-Ras G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the G12C mutant of K-Ras represents a landmark achievement in oncology drug development, turning a previously "undruggable" target into a tractable one. The therapeutic success of these inhibitors hinges on their exquisite selectivity for the mutant protein over its wild-type counterpart and other cellular proteins. This technical guide provides an in-depth exploration of the core principles and experimental methodologies used to characterize the selectivity of K-Ras G12C inhibitors, using publicly available data for representative molecules as a proxy for a generic "K-Ras G12C-IN-2."

The Basis of Selectivity: A Covalent Interaction with a Unique Cysteine

The defining feature of the K-Ras G12C mutation is the substitution of a glycine residue with a cysteine. This introduces a reactive thiol group in a shallow pocket on the protein surface, known as the Switch-II pocket, which is accessible in the inactive, GDP-bound state of K-Ras. K-Ras G12C inhibitors are designed with an electrophilic "warhead," typically an acrylamide, that forms an irreversible covalent bond with the sulfur atom of this mutant cysteine. This covalent modification locks the K-Ras G12C protein in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling. The absence of this cysteine in wild-type K-Ras and other K-Ras mutants is the primary determinant of the inhibitor's remarkable selectivity.

Quantifying Selectivity: A Multi-faceted Approach

The selectivity of a K-Ras G12C inhibitor is not just a qualitative feature but is rigorously quantified through a series of biochemical and cellular assays. These assays are designed to measure the inhibitor's potency against the target (K-Ras G12C) and its lack of activity against off-targets (wild-type K-Ras, other mutants, and a broad panel of other proteins).

Biochemical Assays: Probing Direct Molecular Interactions

Biochemical assays utilize purified proteins to assess the direct binding affinity and inhibitory activity of a compound in a controlled, cell-free environment.

Table 1: Biochemical Potency and Selectivity of Representative K-Ras G12C Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | KD (nM) | Reference |

| AMG510 (Sotorasib) | TR-FRET Nucleotide Exchange | K-Ras G12C | 8.88 | - | [1] |

| K-Ras (WT) | >100,000 | - | [1] | ||

| K-Ras G12D | >100,000 | - | [1] | ||

| K-Ras G12V | >100,000 | - | [1] | ||

| Biochemical Competition Binding | K-Ras G12C | - | 220 | [2] | |

| K-Ras (WT) | - | No binding up to 20 µM | [2] | ||

| K-Ras G12D | - | No binding up to 20 µM | [2] | ||

| K-Ras G12V | - | No binding up to 20 µM | [2] | ||

| MRTX849 (Adagrasib) | Biochemical Competition Binding | K-Ras G12C | - | 9.59 | [2] |

| K-Ras (WT) | - | No binding up to 20 µM | [2] | ||

| K-Ras G12D | - | No binding up to 20 µM | [2] | ||

| K-Ras G12V | - | No binding up to 20 µM | [2] |

Experimental Protocol: TR-FRET Based K-Ras Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, a critical step in K-Ras activation.

-

Reagents and Materials:

-

Purified, GDP-loaded His-tagged K-Ras G12C and K-Ras WT proteins.

-

Guanine nucleotide exchange factor (GEF), e.g., SOS1.

-

Non-hydrolyzable GTP analog labeled with a fluorescent donor (e.g., Eu-GTP).

-

An antibody or binding protein specific for GTP-bound K-Ras labeled with a fluorescent acceptor (e.g., anti-GTP-K-Ras-d2).

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).

-

Test inhibitor (e.g., this compound) serially diluted in DMSO.

-

384-well low-volume microplates.

-

A microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

-

-

Procedure:

-

Add 2 µL of serially diluted inhibitor or DMSO vehicle to the wells of the microplate.

-

Add 4 µL of a solution containing the GDP-loaded K-Ras protein (final concentration ~5 nM) to each well.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the exchange reaction by adding 4 µL of a solution containing the GEF (e.g., SOS1 at ~20 nM) and Eu-GTP (final concentration ~10 nM).

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of the detection mixture containing the acceptor-labeled antibody.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.

-

Cellular Assays: Assessing Target Engagement and Downstream Signaling in a Biological Context

Cellular assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert the desired biological effect.

Table 2: Cellular Potency and Selectivity of a Representative K-Ras G12C Inhibitor (143D)

| Cell Line | K-Ras Status | IC50 (nM) |

| MIA PaCa-2 | G12C | 5.0 |

| NCI-H358 | G12C | 7.0 |

| NCI-H1373 | G12C | 24.2 |

| SW1463 | G12C | 7.4 |

| Calu-1 | G12C | 8.8 |

| HPAF-II | G12D | >10,000 |

| BxPC-3 | WT | >10,000 |

Data for compound 143D from reference[3]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure the binding of an inhibitor to its target protein within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Reagents and Materials:

-

K-Ras G12C mutant cell line (e.g., NCI-H358) and a K-Ras WT cell line (e.g., A549).

-

Cell culture medium and supplements.

-

Test inhibitor.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., PBS with protease inhibitors).

-

PCR tubes or a 96-well PCR plate.

-

Thermal cycler.

-

Centrifuge.

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents.

-

Primary antibody against K-Ras.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with the inhibitor or DMSO vehicle at the desired concentration for 1-2 hours in culture.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble K-Ras at each temperature by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble K-Ras as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Experimental Protocol: Western Blot Analysis of p-ERK Inhibition

This assay assesses the functional consequence of K-Ras G12C inhibition by measuring the phosphorylation status of a key downstream signaling protein, ERK.

-

Reagents and Materials:

-

K-Ras G12C mutant cell line.

-

Test inhibitor.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE and Western blot reagents.

-

Primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a serial dilution of the inhibitor or DMSO for a specified time (e.g., 2-4 hours).

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of p-ERK inhibition.

-

Visualizing the Molecular and Experimental Logic

Graphviz diagrams can be used to illustrate the key concepts and workflows involved in understanding the selectivity of K-Ras G12C inhibitors.

Caption: K-Ras signaling pathway and the mechanism of G12C inhibition.

Caption: Experimental workflow for characterizing K-Ras G12C inhibitor selectivity.

Conclusion

The remarkable selectivity of K-Ras G12C inhibitors is a testament to the power of structure-based drug design and a deep understanding of the unique biochemical features of a cancer-driving mutation. A comprehensive evaluation of selectivity, employing a suite of biochemical and cellular assays, is paramount in the development of these targeted therapies. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to rigorously characterize the potency, selectivity, and mechanism of action of novel K-Ras G12C inhibitors, ultimately paving the way for more effective and safer cancer treatments.

References

An In-Depth Technical Guide on the Interaction of Covalent Inhibitors with the K-Ras G12C Switch-II Pocket

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (K-Ras) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) substitution being a prevalent driver mutation in non-small cell lung cancer, colorectal cancer, and other solid tumors. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The discovery of a cryptic allosteric pocket beneath the Switch-II region of the GDP-bound state of K-Ras G12C has led to the development of a new class of covalent inhibitors that have shown significant clinical efficacy. This technical guide provides a comprehensive overview of the interaction of these inhibitors with the Switch-II pocket, detailing their mechanism of action, binding affinities, and the experimental protocols used for their characterization. Due to the limited publicly available data on a specific compound designated "K-Ras G12C-IN-2," this guide will focus on the well-characterized and clinically approved inhibitors Sotorasib (AMG-510) and Adagrasib (MRTX849) as representative examples of this class of drugs.

Introduction to K-Ras and the G12C Mutation

K-Ras is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. It cycles between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of K-Ras.

The G12C mutation, a substitution of glycine at codon 12 with cysteine, impairs the ability of GAPs to stimulate GTP hydrolysis. This results in an accumulation of the active, GTP-bound form of K-Ras, leading to constitutive activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, and ultimately driving oncogenesis.

Mechanism of Action: Covalent Inhibition of the Switch-II Pocket

K-Ras G12C inhibitors are a novel class of targeted therapies that exploit the presence of the mutant cysteine residue. These inhibitors are designed to specifically and covalently bind to the thiol group of Cys12. This covalent modification occurs within a previously unrecognized, inducible pocket located beneath the Switch-II region of K-Ras, which is accessible only in the inactive, GDP-bound state.

The binding of the inhibitor to this "Switch-II pocket" (S-IIP) has two key consequences:

-

Allosteric Inhibition: The inhibitor physically occupies the S-IIP, which disrupts the normal conformational dynamics of the Switch-I and Switch-II regions. These regions are critical for the interaction of K-Ras with its downstream effectors, such as RAF kinases.

-

Trapping in the Inactive State: The covalent bond locks K-Ras G12C in its inactive, GDP-bound conformation. This prevents the SOS1-mediated nucleotide exchange of GDP for GTP, thereby blocking the reactivation of the oncoprotein.

This dual mechanism effectively shuts down the aberrant signaling cascade driven by the K-Ras G12C mutation, leading to the inhibition of tumor cell growth and, in some cases, tumor regression.

Quantitative Data for Representative K-Ras G12C Inhibitors

The following tables summarize the binding affinity and cellular potency of the representative K-Ras G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849).

Table 1: Biochemical and Cellular Activity of Sotorasib (AMG-510)

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | NCI-H358 (NSCLC) | ~0.006 µM | [1] |

| MIA PaCa-2 (Pancreatic) | ~0.009 µM | [1] | |

| H23 (NSCLC) | 0.6904 µM | [2] | |

| SW1573 (NSCLC) | >7.5 µM | [3] | |

| Biochemical IC₅₀ | KRAS G12C Nucleotide Exchange Assay | 0.0089 µM | [4] |

Table 2: Biochemical and Cellular Activity of Adagrasib (MRTX849)

| Parameter | Cell Line / Assay | Value Range | Reference |

| IC₅₀ (2D culture) | Panel of 17 KRAS G12C mutant cell lines | 10 nM - 973 nM | [5][6] |

| IC₅₀ (3D culture) | Panel of 17 KRAS G12C mutant cell lines | 0.2 nM - 1042 nM | [5][6] |

| Biochemical IC₅₀ | Active RAS-GTP pull-down (NCI-H358) | 5 nM | [7] |

| k_inact_ / K_I_ | Biochemical Assay | 35 ± 0.3 mM⁻¹ s⁻¹ | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of covalent inhibitors with K-Ras G12C.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is employed to determine the association (k_on_) and dissociation (k_off_) rate constants, and the equilibrium dissociation constant (K_D_) of an inhibitor binding to its target protein.

Protocol:

-

Immobilization of K-Ras G12C:

-

Recombinantly express and purify human K-Ras G12C (residues 1-185) protein.

-

Use a CM5 sensor chip and activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize the K-Ras G12C protein to the chip surface via amine coupling at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 5.0.

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

-

A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a serial dilution of the K-Ras G12C inhibitor (e.g., Sotorasib or Adagrasib) in a running buffer (e.g., PBS with 0.05% Tween 20).

-

Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain association and dissociation curves.

-

After each injection, regenerate the sensor surface using a mild regeneration buffer (e.g., a short pulse of low pH glycine solution) to remove the bound inhibitor.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the k_on_, k_off_, and K_D_ values.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Sample Preparation:

-

Express and purify K-Ras G12C protein.

-

Prepare the K-Ras G12C protein solution (typically 10-50 µM) and the inhibitor solution (typically 100-500 µM) in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4). Buffer mismatch is a common source of error in ITC experiments.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the K-Ras G12C protein solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, and injection volume and duration.

-

Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution.

-

-

Data Analysis:

-

The instrument measures the heat change after each injection.

-

Integrate the heat-flow peaks to obtain the heat of reaction for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K_D_, n, and ΔH. The ΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A_), where K_A_ = 1/K_D_.

-

Cell-Based Assay for Downstream Signaling Inhibition

This type of assay is crucial to confirm that the binding of the inhibitor to K-Ras G12C translates into a functional effect on the downstream signaling pathway within a cellular context. A common method is to measure the phosphorylation level of ERK (p-ERK), a key downstream kinase in the MAPK pathway.

Protocol:

-

Cell Culture and Treatment:

-

Culture a K-Ras G12C mutant cancer cell line (e.g., NCI-H358) in appropriate media and conditions.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the K-Ras G12C inhibitor for a specified period (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against p-ERK and total ERK (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized p-ERK levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations

K-Ras Signaling Pathway

Caption: Simplified K-Ras signaling pathway.

Mechanism of K-Ras G12C Covalent Inhibition

Caption: Covalent inhibition of K-Ras G12C.

Experimental Workflow for K-Ras G12C Inhibitor Characterization

Caption: Workflow for K-Ras G12C inhibitor evaluation.

Conclusion

The development of covalent inhibitors targeting the Switch-II pocket of K-Ras G12C represents a landmark achievement in oncology drug discovery, transforming a previously "undruggable" target into a clinically validated one. This technical guide has provided an in-depth overview of the mechanism of action of these inhibitors, supported by quantitative data from representative molecules and detailed experimental protocols for their characterization. A thorough understanding of the interaction between these inhibitors and the K-Ras G12C oncoprotein is essential for the continued development of novel and more effective therapies for patients with K-Ras G12C-driven cancers. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals in this rapidly advancing field.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Biophysical Characterization of K-Ras G12C Covalent Inhibitor Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the biophysical characterization of K-Ras G12C covalent inhibitors. Due to the limited availability of public data for a specific, non-commercial compound designated "K-Ras G12C-IN-2," this document utilizes the well-characterized, FDA-approved inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849) as representative examples to illustrate the principles and methodologies. The presented data is a compilation from various scientific publications and should be considered illustrative.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine mutation at codon 12 (G12C) has emerged as a key therapeutic target, leading to the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine. These inhibitors lock the K-Ras G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][2] A thorough biophysical characterization of the binding kinetics of these inhibitors is paramount for understanding their mechanism of action, optimizing their efficacy, and guiding the development of next-generation therapeutics.

This guide provides an in-depth overview of the core biophysical methodologies used to characterize the binding of covalent inhibitors to K-Ras G12C, with a focus on data presentation, experimental protocols, and the visualization of key concepts.

K-Ras G12C Signaling Pathway

The K-Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, K-Ras promotes cell proliferation, survival, and differentiation through various downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT pathways. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and uncontrolled cell growth.[1] Covalent inhibitors of K-Ras G12C selectively bind to the mutant cysteine in the GDP-bound state, preventing its reactivation.

Quantitative Binding Kinetics Data

The interaction between a covalent inhibitor and its target protein is a two-step process: an initial non-covalent binding event followed by an irreversible covalent bond formation. The key parameters describing these kinetics are the initial binding affinity (KD or Ki), the association rate constant (kon), the dissociation rate constant (koff), and the rate of covalent inactivation (kinact). The overall efficiency of the covalent inhibitor is often expressed as the ratio kinact/Ki.

Due to the irreversible nature of the binding of Sotorasib and Adagrasib, direct measurement of a simple KD is complex. The initial non-covalent interaction is often characterized, followed by the rate of covalent modification.

Table 1: Representative Biophysical Data for K-Ras G12C Covalent Inhibitors

| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Method | Reference |

| Non-Covalent Binding | ||||

| KD (μM) | 36.0 ± 0.7 | Not explicitly reported | Stopped-flow fluorescence | [3] |

| Covalent Modification | ||||

| IC50 (μM) (p-ERK cellular assay) | ~0.004–0.032 | Not explicitly reported | Cellular Assay | [4] |

| Mechanism | Irreversible covalent binding to Cys12 of GDP-bound K-Ras G12C | Irreversible covalent binding to Cys12 of GDP-bound K-Ras G12C | Multiple | [1][2] |

Note: The presented values are compiled from different studies and methodologies, which can lead to variations. This table serves as an illustrative example of the types of data generated.

Experimental Protocols

A variety of biophysical techniques are employed to characterize the binding kinetics of K-Ras G12C inhibitors. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Covalent Inhibitor Kinetics

SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. For covalent inhibitors, SPR can be used to determine the initial non-covalent binding parameters and the rate of covalent modification.

Experimental Workflow:

Detailed Methodology:

-

Protein Preparation:

-

Express and purify recombinant human K-Ras G12C (residues 2-169) with a C-terminal biotinylation tag.

-

Ensure the protein is loaded with GDP.

-

-

Instrument and Chip:

-

Use a Biacore instrument (e.g., Biacore 8K).

-

Utilize a streptavidin-coated sensor chip.

-

-

Immobilization:

-

Immobilize biotinylated K-Ras G12C onto the sensor chip surface to a target level of approximately 4000-10000 response units (RU).

-

Use one flow cell as a reference by immobilizing a control protein or leaving it blank.

-

-

Binding Analysis (Multi-cycle kinetics):

-

Prepare a dilution series of the inhibitor (e.g., Adagrasib) in a suitable running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO).

-

Inject each concentration of the inhibitor over the K-Ras G12C and reference surfaces for a defined association time (e.g., 120 seconds).

-

Follow with a dissociation phase by flowing running buffer over the surfaces (e.g., 300 seconds).

-

Between each cycle, regenerate the sensor surface using a low pH glycine solution to remove the non-covalently bound inhibitor, preparing the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model that incorporates a term for covalent modification to determine kon, koff, and kinact. The overall binding affinity of the initial complex (Ki) can be calculated as koff/kon.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction. For covalent inhibitors, ITC is primarily used to characterize the initial non-covalent interaction.

Detailed Methodology:

-

Sample Preparation:

-

Dialyze purified K-Ras G12C (GDP-bound) and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.

-

Determine accurate concentrations of the protein and inhibitor.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument (e.g., MicroCal PEAQ-ITC).

-

Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution while monitoring the heat change.

-

Allow the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

-

Biolayer Interferometry (BLI)

BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.

Detailed Methodology:

-

Sensor Preparation:

-

Immobilize biotinylated K-Ras G12C onto streptavidin-coated biosensors.

-

-

Experimental Steps:

-

Equilibrate the biosensors in running buffer.

-

Associate the inhibitor at various concentrations with the immobilized K-Ras G12C.

-

Transfer the biosensors to buffer to measure dissociation.

-

-

Data Analysis:

-

Analyze the binding and dissociation curves to determine kon and koff, from which the KD of the initial non-covalent interaction can be calculated.

-

Logical Relationships in Drug Development

The biophysical characterization of binding kinetics provides critical information that guides the drug development process. The relationship between these parameters and the desired therapeutic outcome is a key consideration.

Conclusion

The biophysical characterization of the binding kinetics of covalent inhibitors to K-Ras G12C is a cornerstone of modern drug discovery in oncology. Techniques such as SPR, ITC, and BLI provide invaluable quantitative data on the molecular interactions that drive inhibitor potency and selectivity. A thorough understanding of these parameters, coupled with detailed experimental protocols, enables researchers to make informed decisions in the optimization of lead compounds and the development of novel therapeutics targeting this critical oncogene. The continued application of these biophysical methods will undoubtedly play a crucial role in the ongoing efforts to combat K-Ras G12C-driven cancers.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine the Potency of K-Ras G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has emerged as a key therapeutic target. This has led to the development of specific covalent inhibitors that bind to the mutant cysteine and lock the K-Ras protein in an inactive state.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the potency of K-Ras G12C inhibitors. While specific quantitative data for the compound "K-Ras G12C-IN-2" is not publicly available, this document will use the well-characterized inhibitors Sotorasib (AMG510) and Adagrasib (MRTX849) as examples to illustrate data presentation and interpretation. The methodologies described herein are fundamental for researchers in oncology drug discovery and development to assess the efficacy of novel K-Ras G12C targeted therapies.

The K-Ras signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), K-Ras cycles from an inactive GDP-bound state to an active GTP-bound state.[1][2] In its active form, K-Ras triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1] The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, driving cancer cell proliferation.[1] K-Ras G12C inhibitors covalently bind to the cysteine residue of the mutant protein, locking it in the inactive GDP-bound state and thereby inhibiting downstream signaling.[3][4]

Data Presentation

The potency of K-Ras G12C inhibitors is typically evaluated across a panel of cancer cell lines harboring the K-Ras G12C mutation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds. The following tables summarize representative data for the well-characterized inhibitors Sotorasib (AMG510) and Adagrasib (MRTX849).

Table 1: Cell Viability IC50 Values for Sotorasib (AMG510) in K-Ras G12C Mutant Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | ~6 | [5] |

| MIA PaCa-2 | Pancreatic Cancer | ~9 | [5] |

Data represents approximate values from cited literature and may vary based on experimental conditions.

Table 2: Cell Viability IC50 Values for Adagrasib (MRTX849) in K-Ras G12C Mutant Cancer Cell Lines

| Cell Line | Cancer Type | Assay Format | IC50 (nM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | 2D | 14 | [6] |

| MIA PaCa-2 | Pancreatic Cancer | 2D | 5 | [6] |

| H2122 | Non-Small Cell Lung Cancer | 2D | 10-973 | [7] |

| SW1573 | Non-Small Cell Lung Cancer | 2D | 10-973 | [7] |

| H2030 | Non-Small Cell Lung Cancer | 2D | 10-973 | [7] |

| KYSE-410 | Esophageal Cancer | 2D | 10-973 | [7] |

| H1373 | Non-Small Cell Lung Cancer | 2D | 10-973 | [7] |

IC50 values for Adagrasib (MRTX849) can vary significantly across different K-Ras G12C mutant cell lines.[7]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols can be adapted for the evaluation of novel K-Ras G12C inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

K-Ras G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

White, clear-bottom 96-well plates

-

K-Ras G12C inhibitor (e.g., this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a 10-point serial dilution of the K-Ras G12C inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

K-Ras Signaling Pathway Inhibition Assay (p-ERK Western Blot)

This assay measures the inhibition of the downstream MAPK signaling pathway by assessing the phosphorylation status of ERK (p-ERK).

Materials:

-

K-Ras G12C mutant cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

K-Ras G12C inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of the K-Ras G12C inhibitor for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with anti-total-ERK and anti-GAPDH antibodies for normalization.

-

Quantify the band intensities using densitometry software and determine the concentration-dependent inhibition of ERK phosphorylation.

-

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA™)

This assay confirms that the inhibitor directly binds to and stabilizes the K-Ras G12C protein within the cell.

Materials:

-

K-Ras G12C mutant cancer cell lines

-

Complete cell culture medium

-

K-Ras G12C inhibitor

-

PBS

-

PCR tubes or a thermal cycler

-

Equipment for protein extraction and Western blotting (as described above)

-

Primary antibody: anti-K-Ras

Protocol:

-

Cell Treatment and Heating:

-

Culture cells to high confluency and treat with the K-Ras G12C inhibitor or vehicle for a specified time (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Protein Extraction:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

-

-

Analysis of Soluble K-Ras G12C:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble K-Ras G12C in each sample by Western blotting, as described in the previous protocol, using an anti-K-Ras antibody.

-

-

Data Interpretation:

-

Binding of the inhibitor stabilizes the K-Ras G12C protein, resulting in a higher melting temperature.

-

Plot the amount of soluble K-Ras G12C as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Conclusion